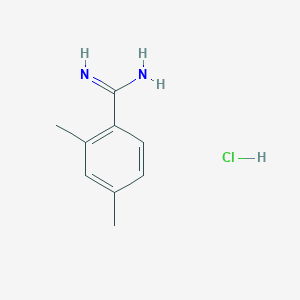

2,4-Dimethyl-benzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dimethylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-6-3-4-8(9(10)11)7(2)5-6;/h3-5H,1-2H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJGQUCLSMWYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-benzamidine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4-Dimethyl-benzamidine hydrochloride, a versatile molecule with significant applications in biochemical research and as a building block in medicinal chemistry. We will delve into its fundamental properties, explore a robust synthesis protocol, elucidate its mechanism of action as a serine protease inhibitor, and detail analytical methodologies for its characterization.

Core Properties of this compound

This compound is the hydrochloride salt of 2,4-dimethylbenzenecarboximidamide.[1] Its structure, featuring a substituted aromatic ring and a basic amidine group, underpins its utility as a stable and reactive compound in various scientific domains.[1]

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1187927-39-4 | [2][3] |

| Molecular Formula | C₉H₁₂N₂·HCl | [2] |

| Molecular Weight | 184.67 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Storage Conditions | 0-8°C | [2] |

Structural Representation

The chemical structure of this compound is a key determinant of its biological activity and chemical reactivity.

Caption: Chemical structure of this compound.

Synthesis of this compound: The Pinner Reaction

A robust and widely applicable method for the synthesis of amidines is the Pinner reaction.[4][5][6] This acid-catalyzed reaction of a nitrile with an alcohol provides an imino ester salt (a Pinner salt), which can then be converted to the corresponding amidine upon treatment with ammonia.[4][5][6]

Causality in Experimental Design

The choice of the Pinner reaction is predicated on its reliability and the commercial availability of the starting material, 2,4-dimethylbenzonitrile. The reaction proceeds in two distinct stages, each with critical parameters that ensure high yield and purity of the final product. Anhydrous conditions are paramount in the first stage to prevent the hydrolysis of the intermediate imino ester to an ester.[7] The subsequent ammonolysis must be performed under conditions that favor the displacement of the alkoxy group to form the desired amidine.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear endpoints and characterization steps to ensure the identity and purity of the synthesized compound.

Step 1: Formation of the Pinner Salt (Ethyl 2,4-dimethylbenzenecarboximidate hydrochloride)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol (e.g., 100 mL).

-

Acidification: The ethanol is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solvent until saturation. The use of dry HCl is critical to prevent unwanted side reactions.[7]

-

Addition of Nitrile: 2,4-Dimethylbenzonitrile (e.g., 0.1 mol) is added portion-wise to the cold, acidic ethanol solution under a continuous stream of dry nitrogen.

-

Reaction: The reaction mixture is stirred at 0-5°C for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the Pinner salt.

-

Isolation of Intermediate: The precipitated Pinner salt is collected by filtration under a nitrogen atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum.

Step 2: Ammonolysis to this compound

-

Ammonolysis Setup: The isolated Pinner salt is suspended in a minimal amount of anhydrous ethanol in a pressure-resistant vessel.

-

Ammonia Addition: The vessel is cooled in a dry ice/acetone bath, and anhydrous ammonia is condensed into the vessel.

-

Reaction: The vessel is sealed and allowed to warm to room temperature. The reaction is stirred for 24-48 hours.

-

Workup: The reaction vessel is carefully vented in a fume hood to allow the excess ammonia to evaporate. The remaining solvent is removed under reduced pressure.

-

Purification: The crude this compound is recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to yield a pure, crystalline product.

Caption: Workflow for the synthesis of this compound via the Pinner reaction.

Pharmacology and Mechanism of Action

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases.[8][9] These enzymes play crucial roles in a multitude of physiological and pathological processes, making their inhibitors valuable tools for research and potential therapeutic agents.

Inhibition of Serine Proteases

The positively charged amidinium group of this compound mimics the natural substrate's side chain (e.g., arginine or lysine), allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases. This binding is stabilized by electrostatic interactions with a conserved aspartate residue at the bottom of the S1 pocket. The dimethyl substitution on the benzene ring can further influence the binding affinity and selectivity for different proteases through hydrophobic interactions within the active site.[10]

Caption: Competitive inhibition of a serine protease by 2,4-Dimethyl-benzamidine.

Applications in Research and Drug Development

The properties of this compound make it a valuable tool in several areas of scientific inquiry.

-

Biochemical Research: As a potent inhibitor of serine proteases, this compound is instrumental in studies of enzyme kinetics, structure-function relationships, and the role of proteases in biological pathways.[2]

-

Drug Development: It serves as a key intermediate in the synthesis of more complex and selective protease inhibitors for therapeutic applications in areas such as coagulation disorders, inflammation, and cancer.[2]

-

Analytical Chemistry: It can be used as a standard in assays for quantifying protease activity.[2]

Analytical Methods for Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantitative analysis of this compound and the detection of any impurities.

-

Column: A C18 stationary phase is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 230-260 nm) would be appropriate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of this compound.

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the two methyl groups, and the protons of the amidinium group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will provide information on the number of unique carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the amidinium carbon.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in protease research and drug discovery. Its well-defined properties, accessible synthesis, and potent biological activity make it a valuable tool. This guide has provided a comprehensive overview of its key characteristics and methodologies for its synthesis and analysis, empowering researchers to effectively utilize this compound in their endeavors.

References

-

Chem-Impex. This compound. [Link]

- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.

- Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

- Roger, R., & Neilson, D. G. (1961).

-

Pinner Reaction. SynArchive. [Link]

-

Chem-Impex International. This compound. [Link]

-

PubChem. 2,4-Dimethylaniline hydrochloride. [Link]

- Tidwell, R. R., Geratz, J. D., & Dubin, A. (1976). Aryl-amidinoureas: a new class of inhibitors of C1r and C1s. Journal of medicinal chemistry, 19(2), 215-220.

Sources

- 1. Pinner Reaction | NROChemistry [nrochemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1187927-39-4 [chemicalbook.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. synarchive.com [synarchive.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethylbenzamidine Hydrochloride: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzamidine hydrochloride is a versatile chemical compound of significant interest in medicinal chemistry and biochemical research. As a substituted benzamidine, it belongs to a class of compounds known for their biological activity, particularly as inhibitors of serine proteases.[1] This guide provides a comprehensive overview of its chemical structure, detailed synthesis protocols for the compound and its key precursor, and an exploration of its applications in drug discovery and development. The methodologies described herein are grounded in established chemical principles, offering a robust framework for its preparation and use in a laboratory setting.

Chemical Structure and Properties

2,4-Dimethylbenzamidine hydrochloride is the hydrochloride salt of 2,4-dimethylbenzenecarboximidamide. The presence of the electron-donating methyl groups on the benzene ring influences its electronic properties and, consequently, its binding affinity to biological targets.

| Property | Value | Source |

| Chemical Formula | C₉H₁₂N₂·HCl | [1] |

| Molecular Weight | 184.67 g/mol | [1] |

| IUPAC Name | 2,4-dimethylbenzenecarboximidamide hydrochloride | N/A |

| CAS Number | 1187927-39-4 | [1] |

Structure:

Caption: Synthesis of 2,4-Dimethylbenzamidine hydrochloride via the Pinner Reaction.

Experimental Protocol:

-

Formation of the Pinner Salt:

-

Dissolve 2,4-dimethylbenzonitrile in a minimal amount of anhydrous ethanol in a flask equipped with a gas inlet tube and a calcium chloride drying tube to protect from moisture.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.

-

Seal the flask and allow it to stand at room temperature for 24-48 hours. The Pinner salt will precipitate as a white solid.

-

Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis:

-

Suspend the dried Pinner salt in anhydrous ethanol.

-

Cool the suspension in an ice bath and bubble anhydrous ammonia gas through it until the solution is saturated.

-

Alternatively, add a solution of ammonia in ethanol.

-

Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

The crude 2,4-Dimethylbenzamidine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water will hydrolyze the intermediate imino ether to an ester, significantly reducing the yield of the desired amidine. Therefore, the use of anhydrous solvents and reagents, along with protection from atmospheric moisture, is critical.

-

Dry Hydrogen Chloride Gas: Gaseous HCl is used to create the acidic environment necessary for the protonation of the nitrile nitrogen, which activates the nitrile carbon for nucleophilic attack by the alcohol.

-

Ammonolysis: The reaction of the Pinner salt with ammonia is a nucleophilic acyl substitution-like reaction at the imino ether carbon, leading to the formation of the amidine.

Characterization Data

[2][3][4][5]| Technique | Expected Observations | | :--- | :--- | | ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), Methyl protons (singlets, ~2.3-2.5 ppm), Amidine protons (broad singlets, variable chemical shift) | | ¹³C NMR | Aromatic carbons (~125-140 ppm), Methyl carbons (~20-22 ppm), Amidine carbon (~165 ppm) | | IR (cm⁻¹) | N-H stretching (broad, ~3100-3400), C=N stretching (~1650), C-N stretching (~1200), Aromatic C-H stretching (~3000-3100), Aromatic C=C stretching (~1450-1600) | | Melting Point | Expected to be a crystalline solid with a defined melting point. |

Applications in Drug Discovery and Development

Substituted benzamidines are a well-established class of compounds in medicinal chemistry, primarily recognized for their ability to inhibit serine proteases. T[1][6]hese enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug development.

-

Enzyme Inhibition: 2,4-Dimethylbenzamidine hydrochloride is utilized in biochemical research as an inhibitor of serine proteases. Its specific structure allows it to interact with the active sites of these enzymes, making it a valuable tool for studying their function and for the initial screening of potential therapeutic agents. *[1] Intermediate in Pharmaceutical Synthesis: The amidine functional group is a key building block in the synthesis of more complex bioactive molecules. 2,4-Dimethylbenzamidine hydrochloride serves as a crucial intermediate in the development of novel therapeutics, particularly those targeting conditions where protease dysregulation is a factor. *[1] Lead Compound for Drug Design: The benzamidine scaffold can be chemically modified to enhance its potency, selectivity, and pharmacokinetic properties. The 2,4-dimethyl substitution pattern provides a starting point for structure-activity relationship (SAR) studies aimed at developing new and improved drug candidates.

While specific patents detailing the use of 2,4-Dimethylbenzamidine hydrochloride as a final drug product are not prevalent in the public domain, its role as a key intermediate is implied in patents covering broader classes of benzamidine derivatives for various therapeutic applications. T[7]he synthesis of novel benzamide and benzamidine derivatives is an active area of research for the development of new anti-cancer agents and other therapeutics.

This technical guide has provided a detailed overview of the chemical structure, synthesis, and applications of 2,4-Dimethylbenzamidine hydrochloride. The outlined synthetic protocols for both the target compound and its nitrile precursor are based on well-established and reliable chemical transformations. By understanding the causality behind the experimental choices, researchers can confidently and safely prepare this valuable compound for use in their own research and development endeavors. Its established role as a serine protease inhibitor and a versatile synthetic intermediate underscores its continued importance in the fields of medicinal chemistry and drug discovery.

References

- Supporting information. (n.d.). The Royal Society of Chemistry.

- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555–562.

- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.

- CN106565541A - Synthesis method for benzamidine derivatives. (n.d.).

- Wang, X., et al. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 26(15), 4589.

- Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.

- Sandmeyer Reaction. (2025, February 8). J&K Scientific LLC.

- Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. (n.d.). Benchchem.

- EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (n.d.).

- Inhibition of four human serine proteases by substituted benzamidines. (1978). Journal of Medicinal Chemistry, 21(12).

- CN105330568A - Preparation method for p-aminobenzamidine hydrochloride. (n.d.).

- CN104163778A - Method for preparing p-amino-benzamidine hydrochloride. (n.d.).

- 2,4-Dimethyl-benzamidine hydrochloride. (n.d.). Chem-Impex.

- Synthesis method of benzamidine hydrochloride. (n.d.).

- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.

- Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). (n.d.). Organic Syntheses Procedure.

- Wang, D., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460.

- Elucidating an unknown compound using 1H- and 13C-NMR spectral data. (2021, September 19). Chemistry Stack Exchange.

- Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characteriz

- N-(2,4-dimethylphenyl)-2,4-dimethylbenzamide - Optional[13C NMR]. (n.d.). SpectraBase.

- The Open Medicinal Chemistry Journal. (2013). 7.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 8. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Precision of Inhibition: A Technical Guide to the Mechanism of Action of 2,4-Dimethyl-benzamidine Hydrochloride

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the core mechanism of action of 2,4-Dimethyl-benzamidine hydrochloride. Moving beyond a surface-level overview, we will dissect the molecular interactions, kinetic profile, and the scientific rationale for its application as a targeted inhibitor. This document is structured to provide both a foundational understanding and practical, field-tested insights for its use in experimental settings.

Foundational Principles: The Benzamidine Scaffold as a Serine Protease Inhibitor

This compound belongs to the well-established class of benzamidine-based enzyme inhibitors. At its core, the benzamidine moiety is a structural mimic of the side chain of arginine, a key recognition residue for a large family of enzymes known as trypsin-like serine proteases. These enzymes, which include crucial players in coagulation (e.g., thrombin), fibrinolysis (e.g., plasmin), and digestion (e.g., trypsin), share a common catalytic mechanism centered around a highly conserved catalytic triad (serine, histidine, and aspartate) in their active site.

The inhibitory action of benzamidine and its derivatives is rooted in their ability to act as competitive inhibitors.[1][2] The positively charged amidinium group of the inhibitor forms strong ionic and hydrogen bond interactions with the aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of these proteases. This interaction effectively blocks the entry of the natural arginine or lysine-containing substrates, thereby preventing catalysis.

The Influence of Aromatic Substitution: A Deeper Look at the 2,4-Dimethyl Moiety

The introduction of two methyl groups at the 2 and 4 positions of the benzene ring in this compound is not a trivial modification. Research on substituted benzamidines has demonstrated that alterations to the aromatic ring significantly impact the inhibitor's potency and selectivity.[3]

The 2,4-dimethyl substitution is predicted to influence the inhibitory profile in several ways:

-

Enhanced Hydrophobicity: The methyl groups increase the hydrophobicity of the inhibitor. For certain serine proteases, such as thrombin, the interaction with benzamidine derivatives has been shown to be favorably influenced by the hydrophobicity of the substituent.[3] This suggests that this compound may exhibit altered potency towards specific proteases compared to its unsubstituted parent compound.

-

Steric and Electronic Effects: The position of the methyl groups can influence the electronic distribution of the benzene ring and introduce steric hindrance. These factors can affect the precise orientation of the inhibitor within the active site and its interaction with residues lining the S1 pocket and surrounding regions. For enzymes like plasmin and C1s, the binding of benzamidine derivatives is affected by both electron donation from the substituent and its hydrophobicity.[3]

Experimental Validation of the Mechanism of Action

To elucidate the precise mechanism of action and quantify the inhibitory potency of this compound, a series of well-defined enzymatic assays are required. The following section provides a comprehensive, step-by-step methodology for the characterization of this inhibitor.

Determination of Inhibitory Potency (IC50 and Ki)

The inhibitory potency of this compound is best determined by measuring its effect on the rate of substrate hydrolysis by a target serine protease. A common approach involves the use of a chromogenic or fluorogenic substrate that produces a detectable signal upon cleavage.

Experimental Protocol: Determination of IC50 and Ki for Trypsin Inhibition

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of this compound against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

-

Bovine Trypsin

-

This compound

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl).

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a stock solution of L-BAPNA in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed concentration of trypsin to each well.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the L-BAPNA substrate to each well.

-

Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the rate of enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plots.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

The inhibitor constant (Ki) for a competitive inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation:[4] Ki = IC50 / (1 + ([S]/Km)) Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km for L-BAPNA with trypsin should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.

-

Expected Outcome:

This experiment will yield the IC50 and Ki values of this compound for trypsin, providing a quantitative measure of its inhibitory potency.

Elucidation of the Inhibition Modality

To confirm that this compound acts as a competitive inhibitor, enzyme kinetic studies should be performed at varying substrate and inhibitor concentrations.

Experimental Protocol: Determination of Inhibition Modality using Lineweaver-Burk Analysis

Procedure:

-

Perform the trypsin activity assay as described above, but with multiple concentrations of the substrate (L-BAPNA) at each fixed concentration of the inhibitor.

-

Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/V₀ versus 1/[S]) for each inhibitor concentration.

Data Interpretation:

-

Competitive Inhibition: The Lineweaver-Burk plots for different inhibitor concentrations will intersect at the y-axis (1/Vmax), indicating that the inhibitor does not affect the maximum reaction velocity but increases the apparent Km.

-

Non-competitive Inhibition: The plots will intersect on the x-axis, indicating that the inhibitor reduces Vmax but does not affect Km.

-

Uncompetitive Inhibition: The plots will be parallel lines.

Diagrammatic Representation of Experimental Workflow and Data Analysis:

Caption: Workflow for the determination of inhibitory potency and modality of this compound.

Molecular Interactions and Signaling Pathway Context

The primary mechanism of action of this compound is the direct competitive inhibition of serine proteases. This interaction occurs at the molecular level and does not typically involve complex signaling cascades for its primary effect. However, the downstream consequences of inhibiting a specific serine protease can be profound, as these enzymes often act as key nodes in signaling pathways.

For instance, the inhibition of thrombin directly impacts the coagulation cascade, preventing the conversion of fibrinogen to fibrin and subsequent clot formation. Similarly, the inhibition of plasmin affects the fibrinolytic pathway, which is responsible for the breakdown of blood clots.

Diagrammatic Representation of the Core Mechanism of Action:

Caption: Competitive inhibition of a serine protease by this compound.

Synthesis of this compound

For researchers interested in the synthesis of this compound, a common route involves the Pinner reaction, starting from the corresponding nitrile.

Synthetic Scheme Outline:

-

Formation of the Imidate Ester Hydrochloride: 2,4-Dimethylbenzonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride gas.

-

Ammonolysis: The resulting imidate ester hydrochloride is then treated with ammonia to form the desired this compound.

A detailed synthetic protocol can be adapted from established methods for benzamidine synthesis.[5][6][7]

Concluding Remarks

This compound is a competitive inhibitor of trypsin-like serine proteases, with its mechanism of action firmly rooted in the structural mimicry of the arginine side chain by its benzamidine core. The 2,4-dimethyl substitution is anticipated to modulate its inhibitory potency and selectivity through effects on hydrophobicity and steric interactions within the enzyme's active site.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its inhibitory profile. Such studies are crucial for understanding its potential applications in biochemical research and as a lead compound in drug discovery programs targeting diseases where serine protease dysregulation is implicated.

References

- Ascenzi, P., Fruttero, R., Amiconi, G., Pugliese, L., Bolognesi, M., Coletta, M., Onesti, S., Guarneri, M., & Menegatti, E. (1992). Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study. Journal of Enzyme Inhibition, 6(2), 131–139.

- Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995–5004.

- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.

- Mogaki, R., Okuro, K., & Aida, T. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 6(5), 2802–2805.

- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of Biological Chemistry, 240, 1579–1585.

- Patel, P., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(13), e202200155.

- Stürzebecher, J., Walsmann, P., Voigt, B., & Wagner, G. (1984). Inhibition of bovine and human thrombins by derivatives of benzamidine. Thrombosis Research, 36(5), 457–465.

- Patsnap. (n.d.). CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride.

-

Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2016). How to characterize a new protease inhibitor?. Retrieved from [Link]

- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931–1937.

- Zhang, H., et al. (2013). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. PLoS ONE, 8(7), e69923.

Sources

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine | Scilit [scilit.com]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride - Google Patents [patents.google.com]

Understanding 2,4-Dimethyl-benzamidine Hydrochloride as a Serine Protease Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Serine proteases represent a vast and functionally diverse family of enzymes, critical to a multitude of physiological processes and implicated in numerous pathologies, including inflammatory disorders, cancer, and cardiovascular diseases.[1] Their tightly regulated activity is paramount for maintaining homeostasis.[2][3] Consequently, the development and characterization of specific inhibitors for these enzymes are of significant interest in both fundamental research and therapeutic development.[2] This guide provides a comprehensive technical overview of 2,4-Dimethyl-benzamidine hydrochloride, a synthetic small molecule inhibitor belonging to the well-established class of benzamidine-based inhibitors. We will explore the fundamental mechanism of serine protease catalysis, detail the molecular properties and inhibitory action of 2,4-Dimethyl-benzamidine, provide robust, step-by-step experimental protocols for its characterization, and discuss its applications in research. This document is intended to serve as a practical resource for scientists and researchers aiming to utilize this compound as a tool to investigate serine protease function and as a scaffold for novel drug discovery efforts.

Section 1: The Landscape of Serine Proteases

Biological Significance and Classification

Serine proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds in proteins.[4] They are distinguished by the presence of a highly conserved serine residue in their active site, which acts as the primary nucleophile in the catalytic reaction.[4][5] Comprising nearly one-third of all known human proteases, these enzymes are pivotal in processes ranging from digestion and blood coagulation to immune responses and protein turnover.[2][6] The dysregulation of serine protease activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention.[1][7]

The Catalytic Mechanism: The Asp-His-Ser Triad

The catalytic activity of most serine proteases is orchestrated by a highly conserved structure known as the catalytic triad , composed of three amino acid residues: Aspartate (Asp), Histidine (His), and Serine (Ser).[4][5] These residues are precisely oriented within the enzyme's active site to form a charge-relay system.

The mechanism proceeds in two main steps:

-

Acylation: The His residue, acting as a general base, abstracts a proton from the hydroxyl group of the Ser residue. This increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the target peptide bond. This forms an unstable tetrahedral intermediate, which is stabilized by hydrogen bonds in a region called the "oxyanion hole." The intermediate then collapses, breaking the peptide bond and forming a covalent acyl-enzyme intermediate, while the N-terminal portion of the substrate is released.[6]

-

Deacylation: A water molecule enters the active site and is activated by the His residue. The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate collapses, releasing the C-terminal portion of the original substrate and regenerating the active enzyme.[6]

Caption: The catalytic triad action in a serine protease active site.

Section 2: this compound - A Molecular Profile

Benzamidine and its derivatives are classic examples of competitive, reversible inhibitors of trypsin-like serine proteases.[8][9] They function as substrate mimics, binding to the active site and preventing the enzyme from processing its natural substrates.

Chemical Properties and Structure

This compound is a synthetic organic compound valued in biochemical research for its role as a serine protease inhibitor.[10] Its chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1187927-39-4 | [11][12] |

| Molecular Formula | C₉H₁₃ClN₂ | [13] |

| Molecular Weight | 184.67 g/mol | [13] |

| Appearance | White to off-white crystalline powder | [13] |

| Storage Conditions | 0-8 °C | [13] |

Mechanism of Competitive Inhibition

The inhibitory activity of benzamidine derivatives stems from the positively charged amidinium group, which mimics the side chains of arginine and lysine—the preferred residues at the P1 position for trypsin-like proteases.[14] This allows the inhibitor to bind with high affinity to the S1 specificity pocket of the enzyme.[5][14]

The key interactions are:

-

Ionic Interaction: The cationic amidinium group forms a salt bridge with the carboxylate side chain of the conserved Asp189 residue located at the bottom of the S1 pocket.

-

Hydrophobic Interactions: The aromatic ring of the benzamidine scaffold engages in hydrophobic interactions with the walls of the S1 pocket.[14]

The two methyl groups in this compound provide additional steric and hydrophobic character, which can influence its binding affinity and specificity for different serine proteases compared to unsubstituted benzamidine.[15] By occupying the active site, the inhibitor physically blocks the substrate from binding, thus competitively inhibiting the enzyme.

Caption: Competitive inhibition of a serine protease by 2,4-Dimethyl-benzamidine.

Section 3: Experimental Protocols for Characterizing Inhibition

To quantitatively assess the potency and mechanism of an inhibitor, standardized enzymatic assays are essential. Here, we provide detailed protocols for determining the IC₅₀ and Kᵢ values of this compound.

Protocol 1: Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a common measure of inhibitor potency. This protocol utilizes a fluorogenic substrate, which releases a fluorescent molecule upon cleavage, providing a sensitive and continuous measure of enzyme activity.[16]

Principle: The rate of fluorescence increase is directly proportional to the enzyme's activity. By measuring this rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀.

Materials and Reagents:

-

Serine Protease (e.g., Trypsin, Thrombin)

-

Fluorogenic Substrate (e.g., Boc-Val-Pro-Arg-AMC for Thrombin, Z-Gly-Gly-Arg-AMC for Trypsin)[17][18]

-

This compound

-

Assay Buffer (e.g., PBS, pH 7.4)[18]

-

96-well black microtiter plates

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the serine protease in assay buffer.

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a series of dilutions in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the working concentration in assay buffer. The final substrate concentration should ideally be at or below its Kₘ value.[17]

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a fixed volume of assay buffer, the serine protease solution, and the desired concentration of the inhibitor dilution.

-

Positive Control (100% Activity): Add assay buffer, the serine protease solution, and buffer/solvent vehicle (instead of inhibitor).

-

Negative Control (0% Activity/Background): Add assay buffer, substrate solution, and buffer/solvent vehicle (no enzyme).

-

Expert Insight: It is crucial to pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes at 37°C) before adding the substrate.[17] This allows the inhibitor-enzyme binding to reach equilibrium, which is especially important for reversible competitive inhibitors.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate solution to all wells to start the reaction. The final volume in all wells should be equal (e.g., 100 µL).[19]

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., λex ~360 nm, λem ~480 nm for AMC).[18]

-

Measure the fluorescence intensity kinetically over a period of time (e.g., every 60 seconds for 30-60 minutes) at a constant temperature (e.g., 37°C).[18]

-

-

Data Analysis:

-

For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize the velocities by calculating the Percent Inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_positive_control - V_background))

-

Plot Percent Inhibition vs. log[Inhibitor Concentration] and fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Caption: Experimental workflow for IC₅₀ determination of a protease inhibitor.

Protocol 2: Determination of Kᵢ (Inhibition Constant)

The Kᵢ is a more fundamental measure of an inhibitor's affinity for an enzyme. For a competitive inhibitor, it represents the dissociation constant of the enzyme-inhibitor (EI) complex. A lower Kᵢ indicates a higher affinity and a more potent inhibitor.

Principle: This experiment involves measuring the initial reaction velocity at multiple substrate concentrations and multiple fixed inhibitor concentrations. The data can then be analyzed using a Michaelis-Menten model and visualized with a Lineweaver-Burk plot to determine the mode of inhibition and calculate Kᵢ.

Methodology:

-

Assay Setup: Prepare a matrix in a 96-well plate. Each row will have a fixed inhibitor concentration (including a zero-inhibitor control), and each column will have a different substrate concentration (e.g., ranging from 0.25x to 10x the Kₘ of the substrate).

-

Execution: Follow steps 1-4 from the IC₅₀ protocol, initiating the reaction by adding the varying concentrations of the substrate.

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Plot V₀ vs. [Substrate] for each inhibitor concentration and fit the data to the Michaelis-Menten equation to obtain the apparent Vₘₐₓ and apparent Kₘ for each condition.

-

Lineweaver-Burk Plot: Create a double reciprocal plot (1/V₀ vs. 1/[Substrate]). For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis (at 1/Vₘₐₓ), but will have different x-intercepts.

-

Kᵢ Calculation: The Kᵢ can be determined from the change in the apparent Kₘ using the formula: Kₘ_app = Kₘ * (1 + [I]/Kᵢ) Where Kₘ_app is the apparent Kₘ at inhibitor concentration [I], and Kₘ is the Michaelis constant in the absence of the inhibitor.

-

Section 4: Applications and Future Directions

This compound serves as an essential tool in biochemical and cellular research.[10] Its ability to selectively inhibit certain proteases makes it valuable for elucidating enzyme mechanisms and their roles in cellular processes.[10]

-

Research Tool: It is widely used in protease inhibitor cocktails to prevent protein degradation during cell lysis and protein purification.[20] Its defined mechanism also makes it a useful positive control in high-throughput screening campaigns for novel serine protease inhibitors.

-

Drug Development Scaffold: The benzamidine core is a well-validated pharmacophore.[9] Studying the structure-activity relationships of derivatives like 2,4-Dimethyl-benzamidine provides critical insights for designing next-generation inhibitors with improved potency and selectivity for specific therapeutic targets, such as thrombin in anticoagulation therapy or other proteases involved in cancer progression.[15][21]

The future development of benzamidine-based inhibitors will likely focus on enhancing specificity to minimize off-target effects, a critical requirement for any therapeutic candidate. By systematically modifying the benzamidine scaffold, researchers can fine-tune interactions with secondary binding sites outside the primary S1 pocket, leading to inhibitors tailored for individual serine proteases.

Section 5: References

-

Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

-

Structure of a serine protease poised to resynthesize a peptide bond. Proceedings of the National Academy of Sciences (PNAS). [Link]

-

A critical review on serine protease: Key immune manipulator and pathology mediator. ResearchGate. [Link]

-

Serine Protease Mechanism and Specificity. ACS Chemical Reviews. [Link]

-

Serine protease. Wikipedia. [Link]

-

Chemical structure and X-ray structure of the active site of serine protease (PDB: 1HXE). ResearchGate. [Link]

-

Review of serine protease inhibitors: Development and applications. Semantic Scholar. [Link]

-

Inhibition of serine proteinases by benzamidine derivatives. PubMed. [Link]

-

Editorial: Serine protease inhibitors and their therapeutic applications. Frontiers in Pharmacology. [Link]

-

Serine protease inhibitors and human wellbeing interplay: new insights for old friends. PMC - NIH. [Link]

-

Serine Proteases: Introduction and Overview. Biochemistry & Molecular Biology - The Serine Protease Web Site. [Link]

-

Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. [Link]

-

Experimental conditions for serine protease inhibition assays. ResearchGate. [Link]

-

Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]

-

Oxyanion-mediated inhibition of serine proteases. PubMed. [Link]

-

Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. SciELO. [Link]

-

Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]

-

Benzamidine. Wikipedia. [Link]

-

Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry. [Link]

-

Novel inhibitors and activity-based probes targeting serine proteases. PMC - NIH. [Link]

-

Protease Assays. Assay Guidance Manual - NCBI. [Link]

-

What are Protease Inhibitors and How Do They Work?. G-Biosciences. [Link]

-

A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. PMC - NIH. [Link]

-

Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [Link]

Sources

- 1. Frontiers | Editorial: Serine protease inhibitors and their therapeutic applications [frontiersin.org]

- 2. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications | MDPI [mdpi.com]

- 3. Serine protease inhibitors and human wellbeing interplay: new insights for old friends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine protease - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. A critical review on serine protease: Key immune manipulator and pathology mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzamidine - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound | 1187927-39-4 [chemicalbook.com]

- 12. This compound | 1187927-39-4 [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. scielo.br [scielo.br]

- 15. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 18. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]

- 19. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 2,4-Dimethyl-benzamidine Hydrochloride in Biochemical Research

Abstract

This guide provides an in-depth technical overview of 2,4-Dimethyl-benzamidine hydrochloride, a pivotal tool in modern biochemical and pharmaceutical research. We will move beyond basic principles to explore its core mechanism as a serine protease inhibitor, detail its multifaceted applications, and provide validated, step-by-step protocols for its use in enzyme kinetic analysis. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to maximize experimental success and data integrity.

Introduction: Understanding the Tool

This compound is a synthetic, reversible competitive inhibitor primarily targeting trypsin, trypsin-like enzymes, and other serine proteases.[1] Its value in the laboratory stems from its ability to selectively and reversibly bind to the active sites of these enzymes, preventing the degradation of protein targets during purification and analysis.[1] This characteristic makes it an indispensable component of lysis buffers and a crucial reagent in studies involving protease activity and regulation.[2] Furthermore, its stable and well-defined structure serves as a valuable scaffold in fragment-based drug discovery for developing novel therapeutics against protease-related pathologies.[2][3]

Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. The hydrochloride salt form confers excellent water solubility, a critical attribute for its use in aqueous biochemical buffers.

| Property | Value | Source |

| Chemical Formula | C₉H₁₂N₂ · HCl | Custom Calculation |

| Molecular Weight | 184.67 g/mol | Custom Calculation |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in water, ethanol, DMSO, DMF | [4][5] |

| Storage Temperature | 4°C for long-term stability | [6] |

| Stability | Aqueous solutions should be prepared fresh; stock solutions in anhydrous DMSO are stable for months when stored at -20°C or below.[7][8] |

Core Mechanism of Action: A Study in Competitive Inhibition

The efficacy of 2,4-Dimethyl-benzamidine lies in its structural mimicry of the natural substrates of serine proteases, such as arginine and lysine. The key to its function is the positively charged amidinium group.

Serine proteases, like trypsin, feature a catalytic triad (Serine-Histidine-Aspartate) in their active site.[9] A crucial feature of the active site is the "S1 pocket," which determines substrate specificity. In trypsin, this pocket is deep and contains a negatively charged aspartate residue at its base (Asp189). This aspartate residue forms a strong ionic bond with the positively charged side chains of arginine or lysine residues on the substrate, anchoring it for cleavage.

2,4-Dimethyl-benzamidine exploits this precise mechanism. Its protonated amidinium group fits perfectly into the S1 pocket, forming a stable, reversible salt bridge with the aspartate residue. This occupation of the active site physically blocks substrate binding, thereby inhibiting enzymatic activity. The "competitive" nature of this inhibition means that the inhibitor and the natural substrate are competing for the same binding site; increasing the substrate concentration can overcome the inhibition.[1][10] The methyl groups at the 2 and 4 positions of the benzene ring contribute to the hydrophobic interactions within the binding pocket, potentially enhancing binding affinity and specificity compared to unsubstituted benzamidine.[11]

Caption: A typical workflow for fragment-based drug discovery.

Detailed Experimental Protocol: IC₅₀ Determination Against Trypsin

This protocol provides a self-validating system for determining the IC₅₀ of this compound against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). The cleavage of L-BAPNA by trypsin releases p-nitroaniline, which can be monitored spectrophotometrically at 405 nm.

5.1 Materials and Reagents

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0. [12]* Trypsin Stock Solution: 1 mg/mL Bovine Pancreatic Trypsin in 1 mM HCl. Store at -20°C.

-

Working Trypsin Solution: Dilute the stock solution to 40 nM (approximately 1 µg/mL) in Assay Buffer immediately before use.

-

Substrate (L-BAPNA) Stock Solution: 100 mM in DMSO. Store at -20°C, protected from light. [13]* Working Substrate Solution: Dilute the stock solution to 2 mM in Assay Buffer. Prepare fresh.

-

Inhibitor (2,4-Dimethyl-benzamidine HCl) Stock Solution: 100 mM in deionized water.

-

Instrumentation: 96-well microplate reader capable of kinetic reads at 405 nm.

5.2 Experimental Workflow

Caption: Step-by-step workflow for IC₅₀ determination.

5.3 Step-by-Step Methodology

-

Prepare Inhibitor Dilutions: Create a serial dilution series of 2,4-Dimethyl-benzamidine HCl in Assay Buffer in a separate 96-well plate or tubes. A typical starting concentration for the highest dose might be 2 mM, followed by 10 two-fold dilutions. Include a "no inhibitor" control (Assay Buffer only).

-

Plate Setup: In a clear, flat-bottom 96-well plate, add reagents in the following order:

-

50 µL of Assay Buffer (for 100% activity control) or the corresponding inhibitor dilution to the test wells.

-

25 µL of the 40 nM Working Trypsin Solution to all wells.

-

-

Pre-incubation: Gently mix the plate and incubate for 5 minutes at 25°C. This step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 25 µL of the 2 mM Working Substrate Solution to all wells to start the reaction. The final volume in each well will be 100 µL.

-

Kinetic Reading: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 405 nm every 30 seconds for 10 minutes.

5.4 Data Analysis and Interpretation

-

Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₄₀₅/min).

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

-

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting sigmoidal curve using non-linear regression (e.g., a four-parameter logistic equation in software like GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of inhibitor that reduces enzyme activity by 50%.

Troubleshooting and Best Practices

-

Solubility Issues: While the hydrochloride salt is water-soluble, always ensure complete dissolution. [14]For very high concentrations, gentle warming may be required. [14]* Inhibitor Instability: Prepare aqueous solutions of 2,4-Dimethyl-benzamidine fresh for each experiment. [4][14]While stock solutions in anhydrous DMSO are stable, repeated freeze-thaw cycles should be avoided.

-

No Inhibition Observed:

-

Verify the activity of your enzyme and substrate.

-

Confirm the concentration and integrity of your inhibitor stock solution.

-

Ensure the pH of the assay buffer is optimal for both enzyme activity and inhibitor binding.

-

-

High Background Signal: Check for non-enzymatic hydrolysis of the substrate by running a "no enzyme" control well.

Conclusion

This compound is more than a simple protease inhibitor; it is a versatile and powerful tool for biochemical research. Its well-defined mechanism of action, stability, and chemical tractability make it essential for applications ranging from routine protein protection to the cutting edge of fragment-based drug design. By understanding the causality behind its function and applying robust, validated protocols, researchers can leverage this compound to generate high-quality, reproducible data and accelerate scientific discovery.

References

-

Wikipedia. Benzamidine. [Link]

-

Mares-Guia, M., & Shaw, E. (1965). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. PubMed. [Link]

-

Alves, N. J., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. [Link]

-

Yoshizawa, T., et al. (2020). trypsin inhibition by benzamidine-conjugated molecular glues. PMC - NIH. [Link]

-

SLS. Benzamidine hydrochloride hydr | B6506-25G | SIGMA-ALDRICH. [Link]

-

Reagent Instruments Net. Benzamidine HCl. [Link]

-

protocols.io. Enzymatic Assay of Trypsin Inhibition. [Link]

-

Mares-Guia, M., & Shaw, E. (1975). Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]

-

Cambridge Healthtech Institute. Fragment-Based Drug Discovery - 2023 Archive. [Link]

-

Shraga, R., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Springer Link. [Link]

-

Scott, D. E., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC - NIH. [Link]

-

Wikipedia. Serine protease. [Link]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. usbio.net [usbio.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Benzamidine, Hydrochloride [sigmaaldrich.com]

- 9. Serine protease - Wikipedia [en.wikipedia.org]

- 10. Competitive parabolic inhibition of bovine trypsin by bis-benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the Role of 2,4-Dimethyl-benzamidine Hydrochloride in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive examination of 2,4-Dimethyl-benzamidine hydrochloride, a pivotal molecule in the landscape of medicinal chemistry and biochemical research. While structurally simple, its strategic importance stems from two primary functions: its role as a potent, reversible inhibitor of serine proteases and its utility as a versatile synthetic intermediate for the development of complex therapeutic agents.[1] This document will elucidate the fundamental mechanism of action, detail a representative synthetic pathway and analytical validation, and explore its practical applications in drug discovery workflows. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Significance

This compound is the hydrochloride salt of 2,4-dimethylbenzenecarboximidamide.[1] Its chemical structure features a benzamidine core, which is the key pharmacophore responsible for its biological activity, substituted with two methyl groups on the aromatic ring. These methyl groups subtly modulate the molecule's electronic and steric properties, influencing its binding affinity and selectivity for target enzymes compared to the parent benzamidine molecule.

Its primary value in medicinal chemistry is as a building block for creating more complex bioactive molecules and as a tool for studying enzymes, particularly serine proteases, which are implicated in a vast array of physiological and pathological processes.[1][2]

| Property | Value |

| IUPAC Name | 2,4-dimethylbenzenecarboximidamide hydrochloride |

| CAS Number | 1187927-39-4[1] |

| Molecular Formula | C₉H₁₂N₂·HCl[1] |

| Molecular Weight | 184.67 g/mol [1] |

| Appearance | White to off-white crystalline powder[2] |

| Storage Conditions | 0-8°C[1] |

The Amidine Pharmacophore: A Master Key for Serine Proteases

To appreciate the role of 2,4-Dimethyl-benzamidine, one must first understand its mechanism of interaction with its primary targets: trypsin-like serine proteases.

Expertise & Causality: Serine proteases, such as trypsin, thrombin, and Factor Xa, are characterized by a catalytic triad (Serine, Histidine, Aspartate) in their active site. A crucial feature for substrate recognition in trypsin-like proteases is the "S1 pocket," a deep, negatively charged cleft that preferentially binds long, positively charged amino acid residues like arginine and lysine.

The benzamidine moiety is a superb structural mimic (a mimetic) of the guanidinium group of arginine. At physiological pH, the amidine group is protonated, forming a positively charged amidinium ion. This cation forms a strong, charge-stabilized hydrogen bond (a salt bridge) with the carboxylate side chain of the conserved Aspartate residue at the bottom of the S1 pocket. This high-affinity, reversible binding effectively blocks the active site, preventing the natural substrate from accessing the catalytic serine residue and thus inhibiting enzymatic activity.[3][4][5]

Caption: Reversible inhibition via ionic bonding in the S1 pocket.

Synthesis and Analytical Validation

Trustworthiness: A reliable supply of a well-characterized chemical entity is the foundation of reproducible research. The synthesis of this compound typically follows established methodologies for benzamidine synthesis, starting from the corresponding nitrile.

Representative Synthetic Workflow: The Pinner Reaction

The Pinner reaction is a classic and reliable method for converting a nitrile into an imino ether hydrochloride, which is then readily converted to the desired amidine hydrochloride upon treatment with ammonia.

Caption: Synthetic workflow for 2,4-Dimethyl-benzamidine HCl.

Experimental Protocol: Synthesis

This protocol is a representative example and must be adapted and performed with strict adherence to laboratory safety standards.

-

Imino Ether Formation: Dissolve 2,4-dimethylbenzonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes) in a flame-dried, three-neck flask equipped with a magnetic stirrer, gas inlet, and drying tube. Cool the solution to 0°C in an ice bath.

-

HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution. Causality: Anhydrous conditions are critical to prevent hydrolysis of the nitrile and the imino ether intermediate back to the amide. The low temperature controls the exothermic reaction.

-

Reaction & Isolation: Allow the reaction to warm to room temperature and stir for 12-24 hours. The imino ether hydrochloride typically precipitates as a white solid. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry in vacuo.

-

Ammonolysis: Add the isolated imino ether hydrochloride (1.0 eq) to a saturated solution of ammonia in ethanol (~8% w/w) at room temperature.[6]

-

Reaction & Workup: Stir the mixture for 24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture in vacuo to remove excess ammonia and solvent.

-

Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the purified product.

-

Characterization: Confirm the structure and purity of the final product using HPLC, ¹H NMR, and Mass Spectrometry to ensure it meets the standards required for medicinal chemistry applications.[7]

Key Applications in Drug Discovery

The Benchtop Workhorse: A Reversible Protease Inhibitor

In protein biochemistry and cell biology, the primary application of benzamidine analogs is as a component of protease inhibitor cocktails.[4]

Expertise & Causality: During cell lysis for protein extraction, proteases are released from their cellular compartments and can rapidly degrade the protein of interest. The inclusion of a broad-spectrum inhibitor like this compound is essential to protect the target protein's integrity. Its reversibility is an advantage in some contexts, as it can be removed by dialysis if its presence interferes with downstream applications.[5] It is often used at a working concentration of 0.5 to 4.0 mM.[5]

Protocol: 100x Protease Inhibitor Stock Solution (for general use)

-

Preparation: Prepare the stock solution fresh before use, as benzamidine is susceptible to oxidation in aqueous solutions.[5]

-

Solvent: Use degassed, ultrapure water or a suitable buffer (e.g., 20 mM HEPES, pH 7.5).

-

Dissolution: To prepare 10 mL of a 100 mM stock (100x), dissolve 184.67 mg of this compound in the chosen solvent.

-

Usage: Add 10 µL of the 100x stock solution for every 1 mL of lysis buffer to achieve a final working concentration of 1 mM.

-

Storage: While fresh preparation is recommended, small aliquots can be stored at -20°C for short periods.[4]

A Foundation for Drug Design: The Synthetic Intermediate

The true power of this compound in medicinal chemistry lies in its role as a starting material.[1] The benzamidine pharmacophore provides the "anchor" that docks into the protease S1 pocket, while the rest of the molecule can be elaborated to achieve selectivity and drug-like properties.

Medicinal chemists use the 2,4-dimethylphenyl scaffold as a base to:

-

Improve Selectivity: By adding functional groups that interact with other pockets (S2, S3, etc.) on the enzyme surface, which vary between different proteases.

-

Enhance Potency: Optimizing hydrophobic and hydrogen-bonding interactions outside the S1 pocket.

-

Tune Pharmacokinetics: Modifying the molecule to improve solubility, membrane permeability, and metabolic stability (ADME properties).

This strategy has been instrumental in developing potent and selective inhibitors for critical enzyme targets in thrombosis (e.g., Thrombin, Factor Xa) and other diseases.

Integrated Workflow: Screening for Novel Protease Inhibitors

This compound serves as an essential reference compound or a fragment for screening campaigns in a typical drug discovery workflow.

Caption: Drug discovery workflow for protease inhibitors.

Conclusion and Future Perspectives

This compound is more than a simple chemical reagent; it is a fundamental tool and conceptual model in medicinal chemistry. Its role as a reversible serine protease inhibitor makes it indispensable for basic research, while its structure provides a validated starting point for the rational design of sophisticated drugs. Future work will likely continue to leverage this and other substituted benzamidine scaffolds to develop highly selective inhibitors for newly identified protease targets, pushing the boundaries of therapeutic intervention in fields ranging from oncology to virology.

References

- Chem-Impex International. (n.d.). This compound.

- ChemicalBook. (n.d.). Benzamidine hydrochloride synthesis.

- Chem-Impex International. (n.d.). 3,4-Dimethyl-benzamidine hydrochloride.

- Changzhou Tianhua Pharmaceutical Co., Ltd. (2017). Synthesis method of benzamidine hydrochloride. (CN107353230A). Google Patents.

-

Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

- GoldBio. (n.d.). Benzamidine Hydrochloride Monohydrate.

- Cayman Chemical. (n.d.). Benzamidine (hydrochloride). Product Information.

- MedchemExpress. (n.d.). Benzamidine hydrochloride | Serine Proteases Inhibitor.

-

Fanelli, V., et al. (2022). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Journal of Inflammation Research. National Institutes of Health. Retrieved from [Link]

- ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?.

- ChemicalBook. (n.d.). This compound | 1187927-39-4.

- Selleck Chemicals. (n.d.). Benzamidine HCl | Serine/threonin kinase inhibitor.

- Changzhou Tianhua Pharmaceutical Co., Ltd. (2017). A kind of synthetic method of Amidinobenzene hydrochloride. (CN107353230A). Google Patents.

- Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. (n.d.).

- Patsnap Synapse. (2024). What is the mechanism of Benzydamine Hydrochloride?.

- EvitaChem. (n.d.). Buy N,N-dimethylbenzamidine.

- United States Biological. (n.d.). This compound - Data Sheet.

- BOC Sciences. (n.d.). CAS 131947-81-4 2,4-Dimethoxy-benzamidine hydrochloride.

- Velkoska-Markovska, L., & Petanovska-Ilievska, B. (2014). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Hygienic Engineering and Design.

- El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2011). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis.

Sources

A Preliminary Investigation of the Bioactivity of 2,4-Dimethyl-benzamidine hydrochloride: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro and in silico investigation of the bioactivity of 2,4-Dimethyl-benzamidine hydrochloride. As a member of the benzamidine class of compounds, which are known to exhibit a wide range of pharmacological activities, this compound presents a compelling candidate for further study.[1] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the compound's potential as a serine protease inhibitor, its broader pharmacological profile, and its preliminary safety assessment. Detailed, step-by-step methodologies for key assays are provided, alongside guidance on data interpretation and the logical progression of a tiered screening strategy.

Introduction: The Therapeutic Potential of Benzamidine Derivatives

Benzamidine and its derivatives have long been recognized for their diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The core benzamidine structure serves as a versatile scaffold for the development of novel therapeutic agents. A key characteristic of this class of compounds is their ability to act as competitive inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes.[2][3]

This compound, a specific derivative, is noted for its potential as a potent inhibitor of serine proteases, making it a person of interest in biochemical research and drug development, particularly for conditions associated with protease dysregulation.[4] This guide outlines a systematic approach to initiate the exploration of its bioactivity, beginning with its known potential as a serine protease inhibitor and expanding to other possible pharmacological effects and a preliminary assessment of its safety profile.

A Tiered Approach to Bioactivity Screening

A logical and resource-efficient preliminary investigation of a novel compound's bioactivity involves a tiered approach. This strategy begins with broad, high-throughput screening to identify potential areas of activity, followed by more focused secondary and tertiary assays to confirm and characterize these initial findings.

Caption: A tiered workflow for the preliminary bioactivity screening of this compound.

In Silico Assessment: Predicting Bioactivity and ADME-Tox Properties

Before embarking on resource-intensive wet-lab experiments, a preliminary in silico evaluation can provide valuable insights into the potential biological targets and pharmacokinetic properties of this compound.

Target Prediction

Reverse screening, also known as target fishing, is a computational approach that predicts potential protein targets for a small molecule based on its chemical structure. Several web-based tools can be utilized for this purpose.

Protocol for In Silico Target Fishing:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or SDF).

-

Convert the 2D structure to a 3D conformation using molecular modeling software.

-

Perform energy minimization of the 3D structure using a standard force field (e.g., MMFF94).

-

-

Reverse Screening:

-

Submit the prepared 3D structure to a reverse screening server (e.g., SwissTargetPrediction, PharmMapper).

-

These servers compare the query molecule to libraries of known active ligands for a wide range of protein targets.

-

-

Analysis of Results:

-

The output will be a ranked list of potential protein targets.

-

Prioritize targets that are biologically plausible, with a focus on serine proteases and other enzyme classes.

-

Preliminary ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial in drug discovery. Several computational models can predict these properties.

Protocol for In Silico ADME-Tox Prediction:

-

Input: Submit the chemical structure of this compound to an ADME-Tox prediction server (e.g., SwissADME, pkCSM).

-

Predicted Parameters: The server will provide predictions for various properties, including:

-

Physicochemical Properties: Molecular weight, logP, water solubility.

-

Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition.

-

Toxicity: AMES toxicity, hepatotoxicity.

-

-

Interpretation: Analyze the predicted properties to identify potential liabilities that may need to be addressed in later stages of development.

In Vitro Bioactivity Profiling

Following the in silico analysis, a series of in vitro assays should be conducted to experimentally validate the predicted activities and further characterize the bioactivity of this compound.

Serine Protease Inhibition

Given that benzamidine derivatives are known serine protease inhibitors, this is a primary area of investigation.[2][3] A panel of representative serine proteases should be tested.

Protocol for Serine Protease Inhibition Assay (Colorimetric):

-

Materials:

-

This compound (test compound)

-

A panel of serine proteases (e.g., trypsin, chymotrypsin, thrombin, elastase)

-

Corresponding chromogenic substrates (e.g., BAPNA for trypsin, SUPHE for chymotrypsin)

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-